Cas no 13875-63-3 (1,N6-Ethenoadenine)

1,N6-Ethenoadenine is a modified adenine derivative formed through the reaction of adenine with vinyl compounds, such as vinyl chloride or acetaldehyde. This adduct is of significant interest in biochemical and toxicological research due to its role as a DNA lesion, often arising from exposure to environmental alkylating agents. Its presence can lead to mutagenic effects, making it a valuable marker for studying DNA damage and repair mechanisms. The compound is utilized in research to investigate the structural and functional consequences of etheno adducts on nucleic acids, providing insights into carcinogenesis and the development of therapeutic strategies targeting DNA repair pathways.
1,N6-Ethenoadenine structure
1,N6-Ethenoadenine structure
Product Name:1,N6-Ethenoadenine
CAS No:13875-63-3
MF:C7H5N5
MW:159.148099660873
CID:195332
PubChem ID:104994
Update Time:2025-06-12

1,N6-Ethenoadenine Chemical and Physical Properties

Names and Identifiers

    • 3H-Imidazo[2,1-i]purine
    • 1, N6- ETHENOADENINE ( Ε-ADE )
    • 1,N6-ETHENOADENINE
    • 1H-imidazo[2,1-f]purine
    • 1(3)H-imidazo[2,1-i]purine
    • 1H-Imidazo(2,1-i)purine
    • ethenoadenine
    • N6-Ethenoadenine
    • 1H-Imidazo[2,1-i]purine
    • 1,N(sup 6)-ethenoadenine
    • N,1-Vinylene-9H-purine-6(1H)-imine
    • 6H-1,3a,5,6,8-Pentaaza-as-indacene
    • 3H-IMIDAZO(2,1-I)PURINE
    • DB01952
    • BIDD:GT0038
    • AKOS006273818
    • 3H-imidazo[1,2-i]purine
    • UNII-SIN7411HG7
    • 13875-63-3
    • 1-N6-ethenoadenine
    • SCHEMBL8127207
    • imidazo[2,1-i]purine
    • PD060208
    • 1,N(6)-Ethenoadenine
    • NS00070588
    • CHEBI:42173
    • MFCD00056763
    • SIN7411HG7
    • Q27459874
    • CHEBI:29146
    • 1,n6-etheno-adenine
    • DTXSID90160768
    • FT-0691075
    • .EPSILON.-ADENINE
    • 1,N6-ETHYLENEADENINE
    • SCHEMBL4997669
    • epsilonA nucleobase
    • 1,N6-Ethenoadenine
    • Inchi: 1S/C7H5N5/c1-2-12-4-11-6-5(7(12)8-1)9-3-10-6/h1-4H,(H,9,10)
    • InChI Key: OGVOXGPIHFKUGM-UHFFFAOYSA-N
    • SMILES: N12C=CN=C1C1=C(N=CN1)N=C2

Computed Properties

  • Exact Mass: 159.05400
  • Monoisotopic Mass: 159.054
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 185
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 58.9Ų

Experimental Properties

  • Density: 1.8±0.1 g/cm3
  • Melting Point: NA
  • Boiling Point: Not available
  • Flash Point: Not available
  • Refractive Index: 1.956
  • PSA: 58.87000
  • LogP: 0.60560
  • Vapor Pressure: Not available

1,N6-Ethenoadenine Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1,N6-Ethenoadenine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
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$190.00 2023-05-18
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¥2708.00 2023-09-05
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¥4212.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
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¥6769.00 2023-09-05

1,N6-Ethenoadenine Related Literature

Additional information on 1,N6-Ethenoadenine

Recent Advances in the Study of 1,N6-Ethenoadenine (13875-63-3): Implications for Chemical Biology and Medicine

1,N6-Ethenoadenine (CAS: 13875-63-3) is a mutagenic adenine derivative formed through the reaction of adenine with lipid peroxidation products such as 4-hydroxy-2-nonenal or through exposure to vinyl chloride. This compound has garnered significant attention in recent years due to its role in DNA damage and its potential implications in carcinogenesis and other pathological conditions. Recent studies have focused on understanding its formation, detection, and biological consequences, as well as exploring therapeutic strategies to mitigate its effects.

A 2023 study published in Chemical Research in Toxicology elucidated the mechanisms by which 1,N6-ethenoadenine induces DNA replication errors. Using advanced mass spectrometry and polymerase fidelity assays, researchers demonstrated that this lesion significantly increases misincorporation rates during DNA synthesis, leading to transversion mutations. These findings underscore the compound's role in mutagenesis and its potential contribution to cancer development, particularly in tissues exposed to oxidative stress or vinyl chloride.

In the realm of detection and diagnostics, a novel liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed in 2024 for the sensitive quantification of 1,N6-ethenoadenine in human tissues. This method, described in Analytical Biochemistry, achieved a detection limit of 0.1 fmol/μg DNA, enabling researchers to study its accumulation in various disease states. Preliminary data from this study suggest elevated levels of 1,N6-ethenoadenine in hepatocellular carcinoma samples, supporting its potential as a biomarker for oxidative DNA damage.

Therapeutic interventions targeting 1,N6-ethenoadenine are also emerging. A recent Nature Chemical Biology paper (2024) reported the development of a novel DNA repair enzyme, engineered from AlkB family dioxygenases, that specifically recognizes and repairs this lesion. In vitro and in vivo studies demonstrated that this enzyme reduced mutation frequencies by over 80% in cells exposed to vinyl chloride metabolites, presenting a promising avenue for preventive medicine in high-risk populations.

From a chemical biology perspective, the structural characterization of 1,N6-ethenoadenine-containing DNA has provided new insights into how this lesion affects DNA-protein interactions. Cryo-EM studies published in Nucleic Acids Research (2023) revealed that the lesion induces significant helical distortion, explaining its interference with transcription factor binding and DNA replication machinery. These structural insights are informing the design of small molecules that could stabilize or selectively target etheno-adduct-containing DNA sequences.

Ongoing clinical research is exploring the epidemiological significance of 1,N6-ethenoadenine accumulation. A multinational cohort study initiated in 2023 is investigating its association with various cancer types in populations with different exposure profiles to oxidative stress and industrial chemicals. Preliminary results suggest a dose-response relationship between 1,N6-ethenoadenine levels and cancer risk in vinyl chloride workers, reinforcing the need for improved occupational safety measures and early detection strategies.

In conclusion, recent advances in the study of 1,N6-ethenoadenine (13875-63-3) have significantly enhanced our understanding of its biological impact and potential clinical applications. From improved detection methods to novel repair strategies, these developments are contributing to both fundamental knowledge in chemical biology and practical applications in medicine. Future research directions likely include the development of targeted therapies and the validation of this lesion as a clinical biomarker for DNA damage assessment.

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